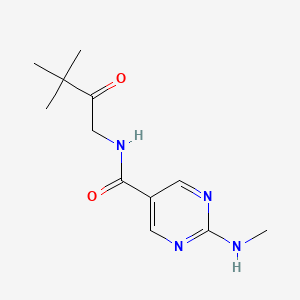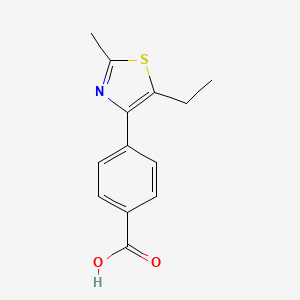![molecular formula C21H18INO4 B5292993 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5292993.png)
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate, also known as IQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IQA belongs to the family of phenethylamines and is structurally similar to other psychoactive compounds such as mescaline and MDMA.
Applications De Recherche Scientifique
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate has been found to have potential therapeutic applications in various areas of research. In the field of neuroscience, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory properties and may be useful in treating inflammatory conditions such as arthritis. Additionally, this compound has been shown to have anti-tumor properties and may be useful in treating cancer.
Mécanisme D'action
The exact mechanism of action of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate is not fully understood. However, it has been suggested that this compound acts as a modulator of the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation, reward, and motivation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and decrease anxiety-like behavior. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate in lab experiments is its high purity and stability. This compound has been reported to have a long shelf life and can be stored at room temperature without significant degradation. However, one limitation of using this compound is its high cost, which may limit its use in certain research areas.
Orientations Futures
There are several future directions for research on 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to understand the exact mechanism of action of this compound and its effects on the brain. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. Finally, this compound may have potential applications in the field of synthetic biology, where it could be used as a tool for controlling gene expression.
Méthodes De Synthèse
The synthesis of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate involves the reaction of 2-iodo-4,5-dimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of acetic acid and acetic anhydride. The resulting product is then subjected to a Knoevenagel condensation with 8-hydroxyquinoline to yield this compound. This method has been reported to yield high purity this compound with a yield of 60-70%.
Propriétés
IUPAC Name |
[2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18INO4/c1-13(24)27-18-6-4-5-15-8-10-16(23-20(15)18)9-7-14-11-17(22)21(26-3)19(12-14)25-2/h4-12H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSDCSBTPNTQDD-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C(=C3)I)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C(=C3)I)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile](/img/structure/B5292912.png)
![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)
![6-isopropyl-3-methyl-2-(4-{[(2-phenyl-5-pyrimidinyl)methylene]amino}benzylidene)cyclohexanone](/img/structure/B5292969.png)

![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B5292979.png)

![3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5292986.png)
![N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)